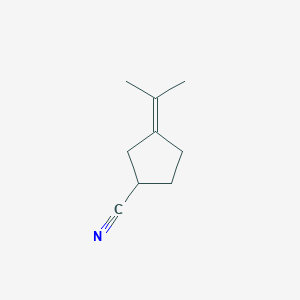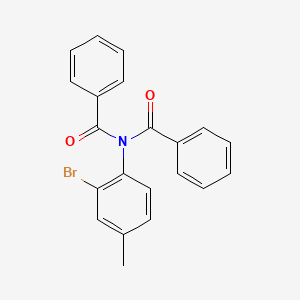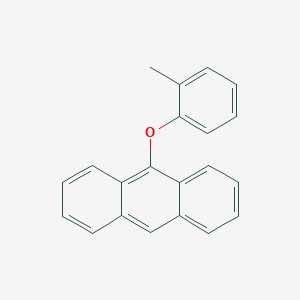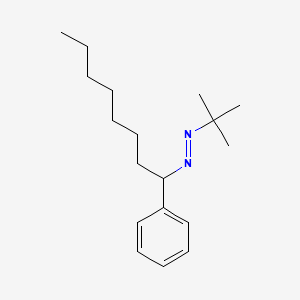![molecular formula C15H34O5Si2 B14389356 Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate CAS No. 90054-59-4](/img/structure/B14389356.png)
Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate is an organic compound with the molecular formula C17H36O7Si3. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom, and a butanoate group derived from butanoic acid. The compound also contains two trimethylsilyl groups, which are known for their chemical inertness and large molecular volume .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The trimethylsilyl groups are introduced using trimethylsilyl chloride or bis(trimethylsilyl)acetamide as silylating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Trimethylsilyl groups can be replaced using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at other functional sites. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacks the trimethylsilyl groups.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
Isopropyl butyrate: Similar ester with an isopropyl group instead of an ethyl group
Uniqueness
Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate is unique due to the presence of trimethylsilyl groups, which impart chemical inertness and steric bulk. This makes it particularly useful in selective reactions and as a protecting group in organic synthesis .
Eigenschaften
CAS-Nummer |
90054-59-4 |
|---|---|
Molekularformel |
C15H34O5Si2 |
Molekulargewicht |
350.60 g/mol |
IUPAC-Name |
ethyl 2-ethoxy-3-methyl-2,3-bis(trimethylsilyloxy)butanoate |
InChI |
InChI=1S/C15H34O5Si2/c1-11-17-13(16)15(18-12-2,20-22(8,9)10)14(3,4)19-21(5,6)7/h11-12H2,1-10H3 |
InChI-Schlüssel |
RLSBOMDODIDDNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)(C)O[Si](C)(C)C)(OCC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
![4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one](/img/structure/B14389291.png)


![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)


![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)





